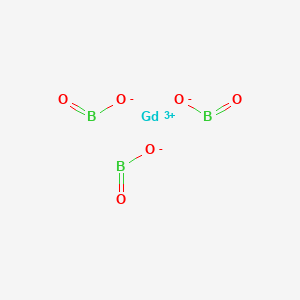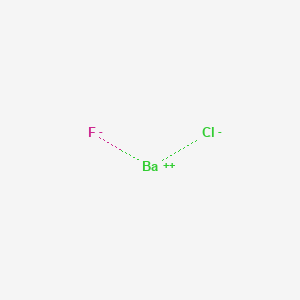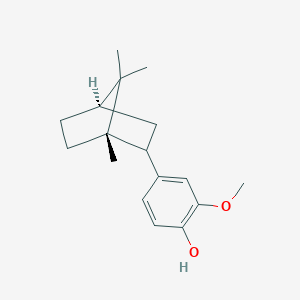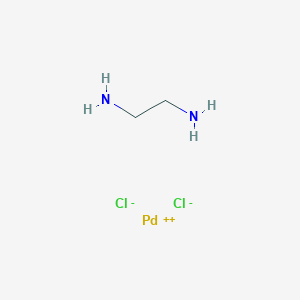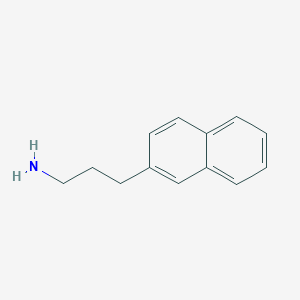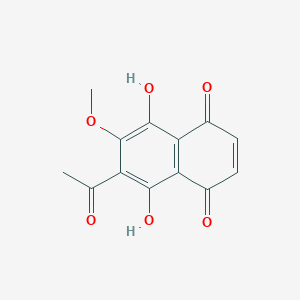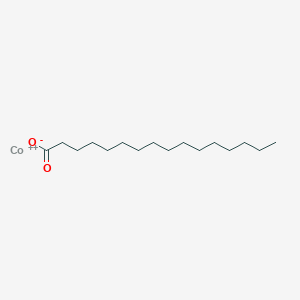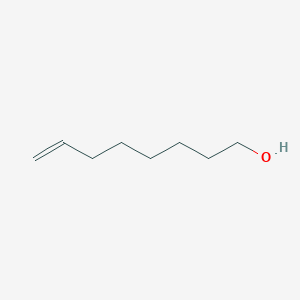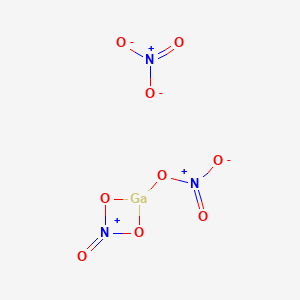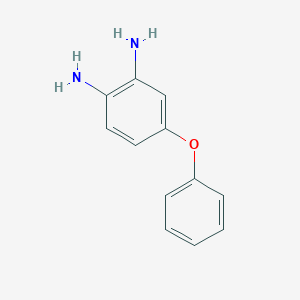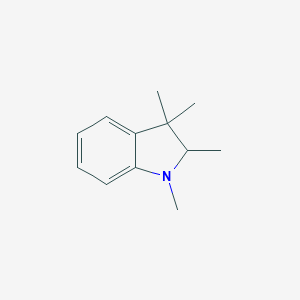
1,2,3,3-Tetramethylindoline
Descripción general
Descripción
1,2,3,3-Tetramethylindoline, also known as TMID, is an organic compound with a chemical formula C13H19N. It is a stable and highly soluble compound that finds its application in various fields such as organic synthesis, material science, and biomedical research. TMID is a versatile compound that has gained significant attention in recent years due to its unique properties and potential applications.
Mecanismo De Acción
1,2,3,3-Tetramethylindoline exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. 1,2,3,3-Tetramethylindoline also activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, 1,2,3,3-Tetramethylindoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
1,2,3,3-Tetramethylindoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce lipid peroxidation and protein oxidation, which are key markers of oxidative stress. 1,2,3,3-Tetramethylindoline has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 1,2,3,3-Tetramethylindoline has been shown to reduce the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,3-Tetramethylindoline has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized. 1,2,3,3-Tetramethylindoline is also relatively non-toxic and exhibits low cytotoxicity, making it a safe compound to work with. However, 1,2,3,3-Tetramethylindoline has some limitations as well. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 1,2,3,3-Tetramethylindoline may exhibit different biological effects depending on the cell type and experimental conditions.
Direcciones Futuras
1,2,3,3-Tetramethylindoline has tremendous potential for future research. Further studies are needed to elucidate its mechanism of action and biological activity. 1,2,3,3-Tetramethylindoline can also be used as a tool to study oxidative stress-related diseases and develop new drugs. Additionally, 1,2,3,3-Tetramethylindoline can be used in combination with other compounds to enhance its biological activity and improve its efficacy. Overall, 1,2,3,3-Tetramethylindoline is a promising compound that has the potential to make significant contributions to the field of scientific research.
Aplicaciones Científicas De Investigación
1,2,3,3-Tetramethylindoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective antioxidant and free radical scavenger, making it useful in the prevention and treatment of oxidative stress-related diseases. 1,2,3,3-Tetramethylindoline has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
13034-76-9 |
|---|---|
Nombre del producto |
1,2,3,3-Tetramethylindoline |
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3 |
Clave InChI |
YNMGRZLDRLHRTN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
SMILES canónico |
CC1C(C2=CC=CC=C2N1C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


